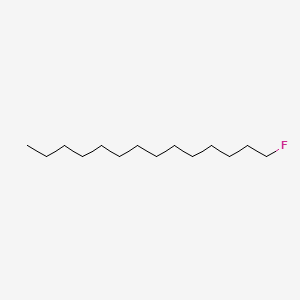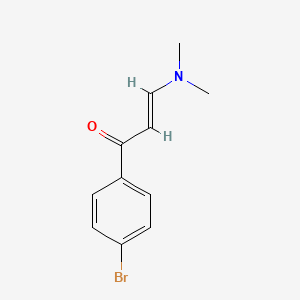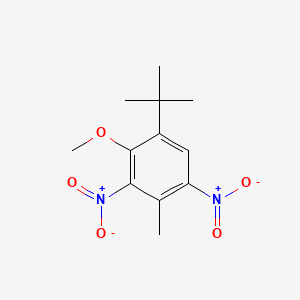
Zinc fluoride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc fluoride hydrate, represented by the chemical formula ZnF2 · xH2O, is an inorganic compound . It is a colorless solid and is among the simple binary ionic fluorides .
Synthesis Analysis
Zinc fluoride hydrate can be synthesized through several methods. One common method is the fluorolytic sol–gel route . This method involves the reaction of zinc with fluorine gas, a reaction that produces a bright light, showcasing the exothermic nature of the process . Another method involves reacting zinc oxide with hydrofluoric acid .Molecular Structure Analysis
The compound consists of the central Zn2+ combined with F– and coordination water to form the [ZnF2(H2O)4] octahedra . Each octahedron is isolated from each other to form a 0-dimensional structure .Chemical Reactions Analysis
The reaction between zinc and fluorine gas is as follows: Zn (s) + F2 (g) → ZnF2 (s) . The reaction with zinc oxide and hydrofluoric acid is given by: ZnO (s) + 2 HF (aq) → ZnF2 (s) + H2O (l) .Physical And Chemical Properties Analysis
Zinc fluoride hydrate is a white or colorless crystalline solid with a high melting point of 872°C and boiling point around 1500°C . It is noncombustible but releases toxic hydrogen fluoride gas when heated to decomposition . Being an ionic compound, zinc fluoride readily dissolves in water to give a slightly acidic solution, due to the hydrolysis of the Zn2+ and F– ions .Mechanism of Action
Safety and Hazards
Future Directions
Research into hydrate-based storage and transportation, the array of gas separation applications, and the significant potential around industrial refrigeration will continue to grow through these functional chemistries . The successful synthesis and detailed characterization of nanoscopic ZnF2 allow follow-up work exploring its applications, and will lead to studies of more metal fluorides with similar methods .
properties
IUPAC Name |
difluorozinc;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHOVPJDYIFXTJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Zn]F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2H2OZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc fluoride hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Cyclopentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3429228.png)
![3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3429236.png)








![N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine](/img/structure/B3429300.png)
